1-Benzoyl-4-(2-tolyl)thiosemicarbazide

Structure-Activity Relationship Antibacterial Design Thiosemicarbazide Derivatives

Generic thiosemicarbazide substitution risks SAR irreproducibility. 1-Benzoyl-4-(2-tolyl)thiosemicarbazide (CAS 97524-30-6) ensures the ortho-tolyl substitution required for defined electronic tuning and biological evaluation. • LogP 3.10 (Δ -0.44 vs para analog); enables solubility-driven lead optimization • Cyclocondensation precursor: thiadiazoles, triazoles, thiazolidinones • Metal-chelating ligand for coordination chemistry and metallodrug candidates • ≥95% purity; standard packs 10-100 mg; bulk custom synthesis available; shipped ambient.

Molecular Formula C15H15N3OS
Molecular Weight 285.4 g/mol
CAS No. 97524-30-6
Cat. No. B1228511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoyl-4-(2-tolyl)thiosemicarbazide
CAS97524-30-6
Synonyms1-B-2-TTSC
1-benzoyl-4-(2-tolyl)thiosemicarbazide
1-benzoyl-4-(ortho-tolyl)thiosemicarbazide
Molecular FormulaC15H15N3OS
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H15N3OS/c1-11-7-5-6-10-13(11)16-15(20)18-17-14(19)12-8-3-2-4-9-12/h2-10H,1H3,(H,17,19)(H2,16,18,20)
InChIKeyBQUBRSIEIZIXQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoyl-4-(2-tolyl)thiosemicarbazide Overview


1-Benzoyl-4-(2-tolyl)thiosemicarbazide (CAS 97524-30-6), also known as 1-benzamido-3-(2-methylphenyl)thiourea, is an acylthiosemicarbazide compound with the molecular formula C₁₅H₁₅N₃OS and a molecular weight of 285.4 g/mol . This compound features a benzoyl group at the N1 position and an ortho-tolyl (2-methylphenyl) substituent at the N4 position of the thiosemicarbazide backbone. Thiosemicarbazides are a well-established class of compounds recognized for their diverse biological activities, including antimicrobial and anticancer properties [1]. The ortho-tolyl substitution pattern is a key structural determinant that can influence the compound's electronic properties and, consequently, its interaction with biological targets [2].

Acylthiosemicarbazide scaffold with ortho-tolyl substitution: supports antibacterial and anticancer SAR exploration.
Ortho-methyl electronic profile provides a distinct starting point for electronic optimization studies.
Class-level Gram-positive activity inferred; useful for screening against relevant strains.

1-Benzoyl-4-(2-tolyl)thiosemicarbazide Specificity


In the procurement of thiosemicarbazide derivatives for research or industrial applications, substituting one analog for another is not advisable due to the pronounced structure-activity relationships (SAR) within this class. For instance, studies on 1-benzoyl-4-arylthiosemicarbazides have demonstrated that the electronic parameters of the aryl substituent are more critical for antibacterial potency than the molecule's geometry [1]. Furthermore, the position of a substituent on the aryl ring dramatically alters a compound's physicochemical properties, including its lipophilicity (logP), which in turn affects its cellular uptake and biodistribution [2]. Therefore, the specific ortho-tolyl substitution in 1-Benzoyl-4-(2-tolyl)thiosemicarbazide defines a unique profile that cannot be assumed to be equivalent to that of its unsubstituted, para-substituted, or other related analogs.

1-Benzoyl-4-(2-tolyl)thiosemicarbazide (ortho-methyl)
Electronic influence on antibacterial activity differs from para-substituted analogs; structure-activity relationships are not transferable.
1-Benzoyl-4-(4-tolyl)thiosemicarbazide (para-methyl)
Para substitution gives a distinct electronic distribution and higher lipophilicity; may alter membrane permeability and off-target binding.
Ortho- and para-tolyl analogs are not interchangeable. Substituent position governs electronic parameters and lipophilicity; substitution may shift antibacterial profile and physicochemical behavior.

1-Benzoyl-4-(2-tolyl)thiosemicarbazide Evidence Guide


Distinct Electronic Profile from Ortho-Methyl Substitution

The antibacterial activity of 1-benzoyl-4-arylthiosemicarbazides is driven by electronic properties rather than molecular geometry [1]. A comparative SAR analysis of related analogs indicates that the ortho-substituted 1-Benzoyl-4-(2-tolyl)thiosemicarbazide exhibits a distinct electronic distribution compared to its para-substituted counterpart, 1-benzoyl-4-(4-tolyl)thiosemicarbazide [2]. This difference in electron density is a key determinant of inhibitory potency against Gram-positive bacterial targets [1].

Electronic profile
Cross-study comparable
Ortho-methyl influences electronic parameters critical for Gram-positive activity; differs from para-methyl analog.
Supports electronic-driven SAR design
Activity driven by electronic rather than steric factors; comparison based on 1-benzoyl-4-arylthiosemicarbazide studies.
Structure-Activity Relationship Antibacterial Design Thiosemicarbazide Derivatives

Reduced Lipophilicity vs Para-Substituted Analog

The calculated LogP value for 1-Benzoyl-4-(2-tolyl)thiosemicarbazide is 3.10 . In a cross-study analysis of related thiosemicarbazide analogs, the ortho-substituted derivative is predicted to have lower lipophilicity than its para-substituted isomer, 1-benzoyl-4-(4-tolyl)thiosemicarbazide (calculated LogP: 3.54) . This is consistent with broader SAR findings in thiosemicarbazide reviews, which note that 2-substituted derivatives exhibit lower lipophilicity compared to 4-substituted analogs, a difference that can influence membrane permeability and off-target binding [1].

Lipophilicity (LogP)
Cross-study comparable
Target: LogP 3.10 (ACD/Labs) vs para isomer: LogP 3.54; ΔLogP ≈ -0.44
Lower lipophilicity may improve solubility and alter pharmacokinetic profile
In silico prediction; experimental logP values may vary. Lipophilicity shift is consistent with ortho-substitution trends in thiosemicarbazides.
Lipophilicity Drug Design Thiosemicarbazide Analogs

Gram-Positive Antibacterial Selectivity

While specific MIC values for 1-Benzoyl-4-(2-tolyl)thiosemicarbazide are not directly reported in the open literature, its structural class—1-benzoyl-4-arylthiosemicarbazides—has been extensively characterized. In a study evaluating this class, most compounds demonstrated antibacterial activity specifically against Gram-positive bacterial species [1]. This class-level selectivity provides a baseline expectation that the target compound will preferentially target Gram-positive organisms. For context, other potent benzoyl-thiosemicarbazide derivatives have shown MICs against Gram-positive strains in the range of 0.49–15.63 µg/mL, comparable to standard drugs like cefuroxime [2].

Antibacterial spectrum
Class-level inference
Expected Gram-positive selectivity based on class characterization; potent analogs show MICs 0.49–15.63 µg/mL against Micrococcus luteus, Bacillus spp.
Supports Gram-positive screening context
Compound-specific MIC not reported; class-level data provides a baseline expectation. Validation with target strain required.
Antibacterial Gram-Positive Structure-Activity Relationship

1-Benzoyl-4-(2-tolyl)thiosemicarbazide Application Scenarios


Novel Antibacterial Agents for Gram-Positive Pathogens

1-Benzoyl-4-(2-tolyl)thiosemicarbazide is a suitable scaffold for researchers synthesizing and screening new antibacterial compounds. Based on class-level inference, it is expected to show activity against Gram-positive species [1]. Its distinct ortho-methyl substitution pattern provides a unique electronic profile, differentiating it from para-substituted analogs and allowing for the exploration of novel structure-activity relationships [2].

Lipophilicity Modulation in Lead Optimization

This compound is a strategic choice for medicinal chemistry programs where lipophilicity is a key optimization parameter. With a calculated LogP of 3.10 , it is less lipophilic than its para-substituted analog (ΔLogP ≈ -0.44) . This property can be leveraged to improve aqueous solubility or reduce non-specific binding, offering a distinct physicochemical starting point for hit-to-lead and lead optimization campaigns [3].

Heterocyclic Building Blocks via Cyclocondensation

Acylthiosemicarbazides like 1-Benzoyl-4-(2-tolyl)thiosemicarbazide are valuable intermediates in organic synthesis, capable of undergoing cyclocondensation to yield a variety of five- and six-membered heterocycles, including thiadiazoles, triazoles, and thiazolidinones [4]. The ortho-tolyl group introduces steric and electronic effects that can influence the regioselectivity and outcome of these cyclization reactions, making it a useful tool for diversifying chemical libraries [5].

Metal Chelation for Coordination Chemistry

The thiosemicarbazide functional group is known for its ability to chelate metal ions, a property extensively studied in related analogs [6]. 1-Benzoyl-4-(2-tolyl)thiosemicarbazide can be used as a ligand in coordination chemistry to synthesize novel metal complexes with potential applications in catalysis, materials science, or as metallodrug candidates [7].

Application
Selection Property
Validation Focus
Gram-positive antibacterial screening
Ortho-methyl electronic profile
Activity against Gram-positive strains; electronic SAR
Lipophilicity modulation in lead optimization
Lower predicted LogP vs para-substituted analog
Aqueous solubility, non-specific binding assessment
Heterocyclic building block synthesis
Acylthiosemicarbazide reactivity; ortho-tolyl steric/electronic effects
Regioselectivity in cyclocondensation reactions
Metal chelation / coordination chemistry
Thiosemicarbazide donor groups
Complex formation, stability, and catalytic activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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